molecular formula C7H13NO2 B13309331 (2R)-2-Amino-4-methylidenehexanoic acid

(2R)-2-Amino-4-methylidenehexanoic acid

Cat. No.: B13309331
M. Wt: 143.18 g/mol
InChI Key: NOPOVNWVHYQBOB-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-4-methylidenehexanoic acid is a chemical compound with the molecular formula C7H13NO2 It is a derivative of amino acids and features a unique structure with an amino group and a methylidene group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-methylidenehexanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product through a series of steps that include esterification and subsequent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-methylidenehexanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted amino acids.

Scientific Research Applications

(2R)-2-Amino-4-methylidenehexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-Amino-4-methylidenehexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in metabolic pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
  • (2R)-2-Amino-4-methyl-4-oxobutanoic acid

Uniqueness

(2R)-2-Amino-4-methylidenehexanoic acid stands out due to its methylidene group, which imparts unique reactivity and chemical properties. This distinguishes it from other similar compounds that may have different substituents or functional groups.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of its properties and applications will likely yield new insights and advancements in science and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(2R)-2-amino-4-methylidenehexanoic acid

InChI

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

NOPOVNWVHYQBOB-ZCFIWIBFSA-N

Isomeric SMILES

CCC(=C)C[C@H](C(=O)O)N

Canonical SMILES

CCC(=C)CC(C(=O)O)N

Origin of Product

United States

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